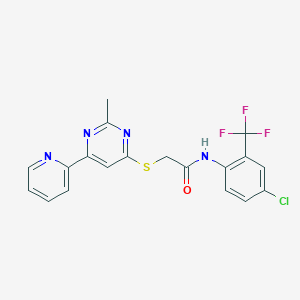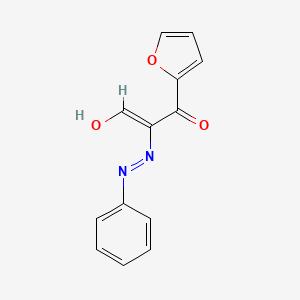
Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FFPH is a yellow to orange crystalline powder that has been used as a reagent in various chemical reactions. It was first synthesized in 1949 by P. A. Levene and his colleagues, who reported its use in the determination of the carbonyl content of lipids. Since then, FFPH has been used in a wide range of scientific studies, including those related to enzyme kinetics, drug discovery, and neurobiology.
Applications De Recherche Scientifique
Radiolysis of Furyl Ketones : Research by Torres, Desouky, Mathieu, and Gorrichon (1984) on the gamma-radiolysis of furyl ketones, including 1-(2-furyl)-1-pentanone and (2-furyl)-phenylmethanone, highlights the formation of homologous substitution, radioreduction, and dimerisation derivatives upon irradiation. This study provides insights into the behavior of furyl ketones under radiolysis conditions (Torres et al., 1984).
Structure and Tautomerism in 2-Arylhydrazones : Kovtunenko and colleagues (2014) investigated the structure of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrione, revealing the existence of different tautomeric forms and their dependence on the reaction solvent. This study contributes to understanding the structural dynamics of similar chemical compounds (Kovtunenko et al., 2014).
Synthesis of Substituted Chromones and Coumaran-3-One : Thakare's study (2014) on the synthesis of 3-halo-2-(2-furyl)-6-chloro-8-substituted-chromones and 2-(2-furoyl)-5-chloro-7-substituted coumaran-3-one from 1-(2’-Furyl)-3-(2”-hydroxy-5”-chloro-3”-substituted phenyl)-1,3-propanedione offers valuable insights into the synthetic pathways and potential applications of these compounds (Thakare, 2014).
Cyclopropanation via (2-furyl)carbene Complexes : Miki and colleagues (2004) explored the cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, highlighting a method for synthesizing 5-phenyl-2-furylcyclopropane derivatives. This research is significant for understanding catalytic processes involving furyl compounds (Miki et al., 2004).
Propriétés
IUPAC Name |
(Z)-1-(furan-2-yl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H/b11-9-,15-14? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAAFXPNBLRFQ-HPYCBCPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

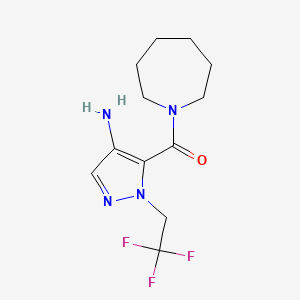
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)
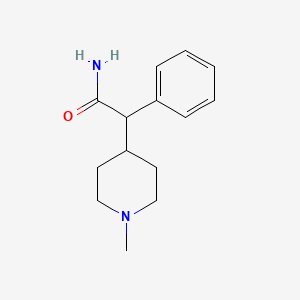

![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)
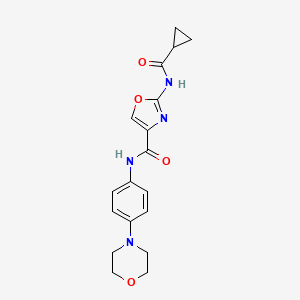
![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)
![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile](/img/structure/B2408502.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2408503.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)
